Methyl (3-cyanopyridin-2-yl)methanimidate
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Overview
Description
Methyl (3-cyanopyridin-2-yl)methanimidate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group (-CN) attached to the pyridine ring, which is further linked to a methanimidate group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-cyanopyridin-2-yl)methanimidate typically involves the reaction of 3-cyanopyridine with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (3-cyanopyridin-2-yl)methanimidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methanimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl (3-cyanopyridin-2-yl)methanimidate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3-cyanopyridin-2-yl)methanimidate involves its interaction with specific molecular targets. The cyano group and the pyridine ring play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl (3-cyanopyridin-4-yl)methanimidate
- Methyl (3-cyanopyridin-5-yl)methanimidate
- Methyl (3-cyanopyridin-6-yl)methanimidate
Comparison: Methyl (3-cyanopyridin-2-yl)methanimidate is unique due to the position of the cyano group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior. Compared to its isomers, this compound may exhibit distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
116749-17-8 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl N-(3-cyanopyridin-2-yl)methanimidate |
InChI |
InChI=1S/C8H7N3O/c1-12-6-11-8-7(5-9)3-2-4-10-8/h2-4,6H,1H3 |
InChI Key |
CEOUQCPWWFNXBA-UHFFFAOYSA-N |
Canonical SMILES |
COC=NC1=C(C=CC=N1)C#N |
Origin of Product |
United States |
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